REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[CH3:9][C:10]([CH3:15])([CH3:14])[C:11](Cl)=[O:12].O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:9][C:10]([CH3:15])([CH3:14])[C:11]([NH:8][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=1)=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
TEA
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted
|
Type
|
WASH
|
Details
|
washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
aq. NaHCO3 (75 mL), dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NC1=NC=CC(=C1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.22 mol | |
AMOUNT: MASS | 42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |